![molecular formula C17H16O4 B14324835 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one CAS No. 107418-72-4](/img/structure/B14324835.png)
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenyl and hydroxy groups
Vorbereitungsmethoden
The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one typically involves several steps. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxy and methoxymethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxy and methoxymethoxy groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 1-[2-Hydroxy-4,6-dimethoxyphenyl]-3-phenylprop-2-en-1-one
- 1-[2-Hydroxy-4-methoxyphenyl]-3-phenylprop-2-en-1-one These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of hydroxy and methoxymethoxy groups in 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one provides distinct chemical properties and potential applications .
Eigenschaften
CAS-Nummer |
107418-72-4 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-12-21-14-8-9-15(17(19)11-14)16(18)10-7-13-5-3-2-4-6-13/h2-11,19H,12H2,1H3 |
InChI-Schlüssel |
BLRURFXZPKCIEX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


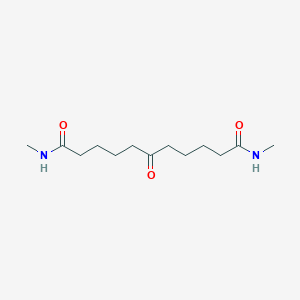
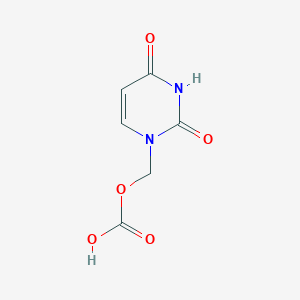
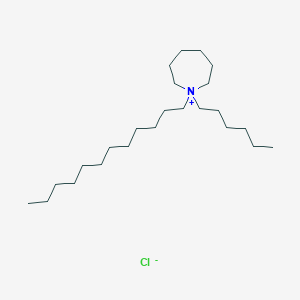
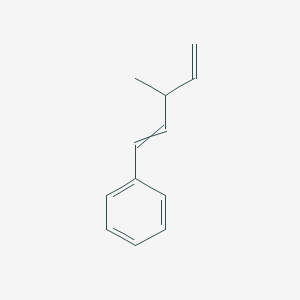
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
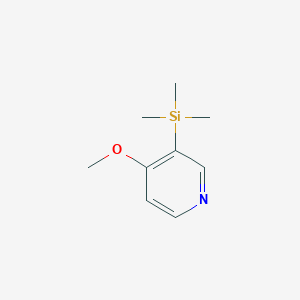
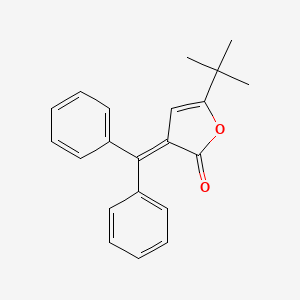

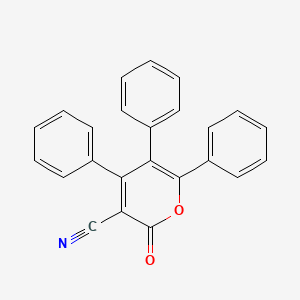
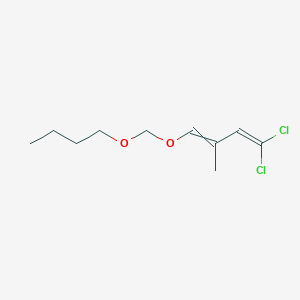
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
